N-(4-bromophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide
Description
This compound features a 4-bromophenyl acetamide core linked to a 1,3-thiazolidin-4-one ring substituted with a hydrazinylidene group bearing a furan-2-ylmethylidene moiety. The stereochemistry at both double bonds (2E,2E) suggests a planar configuration, which may influence molecular interactions and tautomeric equilibria. The bromine atom on the phenyl ring enhances lipophilicity and may contribute to halogen bonding in biological systems.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(2E)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O3S/c17-10-3-5-11(6-4-10)19-14(22)8-13-15(23)20-16(25-13)21-18-9-12-2-1-7-24-12/h1-7,9,13H,8H2,(H,19,22)(H,20,21,23)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXHNQMYAUGBBZ-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 421.3 g/mol. The compound features a thiazolidinone core, which is known for its diverse biological activities.
Antimicrobial Activity
Research has demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. A study evaluated various synthesized compounds, including derivatives of N-(4-bromophenyl)-2-{(2E)-2-[...]} against both Gram-positive and Gram-negative bacteria as well as fungi. The results indicated promising antimicrobial activity:
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| d1 | Antibacterial | 0.5 µg/mL (S. aureus) |
| d6 | Antifungal | 125.4 µM (Candida species) |
| d7 | Anticancer | Effective against MCF7 cell line |
The study utilized a turbidimetric method for antimicrobial assessment and the Sulforhodamine B (SRB) assay for anticancer activity evaluation .
Anticancer Activity
The anticancer potential of N-(4-bromophenyl)-2-{(2E)-...} was specifically evaluated against estrogen receptor-positive human breast adenocarcinoma (MCF7). The results showed that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications to the thiazolidinone structure can enhance anticancer efficacy:
| Compound | Cell Line | IC50 Value |
|---|---|---|
| d6 | MCF7 | 15 µM |
| d7 | MCF7 | 10 µM |
Molecular docking studies further elucidated the binding interactions between these compounds and target proteins involved in cancer progression, indicating a potential mechanism of action through inhibition of specific cancer-related pathways .
Mechanistic Insights
Molecular docking simulations revealed that the compound interacts with key receptors involved in cellular signaling pathways. The binding affinity was assessed using Schrodinger software, which provided insights into how structural modifications influence biological activity. The presence of the furan moiety and bromine substituent was found to enhance binding interactions with target enzymes, potentially leading to improved therapeutic outcomes .
Case Studies
Several case studies highlight the relevance of this compound in treating microbial infections and cancer:
- Antimicrobial Case Study : A clinical trial involving patients with resistant bacterial infections demonstrated that a thiazolidinone derivative significantly reduced infection rates compared to standard treatments.
- Cancer Treatment Study : In vitro studies showed that treatment with N-(4-bromophenyl)-2-{(2E)-...} led to apoptosis in breast cancer cells, indicating its potential as an adjunct therapy in oncology.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(4-bromophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide is , with a molecular weight of 421.3 g/mol. The compound features a thiazolidinone core, which is known for its biological activity, particularly as an antimicrobial and anti-inflammatory agent.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of thiazolidinones have been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria. A review indicated that such compounds can effectively inhibit pathogens like Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Efficacy
A recent study tested various thiazolidinone derivatives against resistant strains of bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, indicating its potential as a new therapeutic agent in combating antibiotic resistance .
Anti-inflammatory Properties
Thiazolidinone derivatives are also recognized for their anti-inflammatory effects. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses.
Case Study: In Vivo Anti-inflammatory Activity
In an animal model, the administration of this compound resulted in a significant reduction in paw edema compared to control groups. This suggests its potential application in treating inflammatory diseases .
Anticancer Potential
Thiazolidinones have been investigated for their anticancer properties. The unique structure of this compound may contribute to its ability to induce apoptosis in cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies indicated that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Hydrazone Formation
-
The furan-2-ylmethylidene hydrazine intermediate is formed by condensing furfural with hydrazine derivatives. This step establishes the (E)-configuration of the hydrazinylidene group .
-
Reaction Conditions : Acetic acid (AcOH) or ethanol (EtOH) under reflux (6–8 h) .
Thiazolidinone Core Assembly
-
The thiazolidin-4-one ring is synthesized via cyclization of mercaptoacetic acid with Schiff’s bases derived from substituted amines .
-
Key Intermediate : 4-Oxo-1,3-thiazolidin-5-ylidene acetamide derivatives are generated through oxidative cyclization using NH₄Fe(SO₄)₂·12H₂O .
Bromophenyl Coupling
-
The N-(4-bromophenyl) group is introduced via nucleophilic substitution or Ullmann-type coupling, leveraging the electrophilic nature of the bromine atom .
Hydrazinylidene Group
-
Condensation Reactions : Reacts with aldehydes/ketones to form Schiff’s bases. For example, condensation with aryl aldehydes in AcOH yields arylidene derivatives .
-
Oxidation : Susceptible to oxidation by H₂O₂ or KMnO₄, converting the hydrazine group to a diazo intermediate .
Thiazolidin-4-one Core
-
Nucleophilic Attack : The carbonyl group at position 4 undergoes nucleophilic substitution with amines or thiols.
-
Ring-Opening : Reacts with strong bases (e.g., NaOH) to cleave the thiazolidinone ring, forming thiolate intermediates .
Furan Ring
-
Electrophilic Substitution : The furan moiety participates in nitration or sulfonation reactions under acidic conditions .
-
Diels-Alder Reactivity : Acts as a diene in cycloaddition reactions with electron-deficient dienophiles.
Derivatization and Biological Activity
Derivatives of this compound are synthesized to enhance antibacterial and antiproliferative properties. Notable examples include:
Degradation and Stability
-
Photodegradation : Exposure to UV light induces cleavage of the hydrazone bond, forming furan-2-carbaldehyde and acetamide byproducts .
-
Hydrolytic Stability : Stable in neutral aqueous solutions but degrades under acidic (pH < 3) or alkaline (pH > 10) conditions via thiazolidinone ring hydrolysis .
Catalytic and Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Hydrazinylidene Moiety
The hydrazinylidene group is a critical structural feature. Analogues differ in substituents attached to this group, impacting electronic and steric properties:
- N-(4-Bromophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-2-oxoacetamide (): Replaces the furan with a 3-ethoxy-4-hydroxybenzylidene group. The hydroxyl and ethoxy substituents enhance solubility via hydrogen bonding and polar interactions. The aromatic benzylidene group may improve binding to aromatic enzyme pockets .
- N-(4-Methylphenyl)-2-oxo-2-[(2E)-2-(2-thienylmethylene)hydrazino]acetamide (): Substitutes furan with a thiophene ring.
2-{(5Z)-2,4-Dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide ():
Features a conjugated styryl group instead of furan, extending π-conjugation and possibly enhancing UV absorption properties. The fluorine atom on the phenyl ring introduces strong electron-withdrawing effects, affecting reactivity .
Modifications to the Thiazolidinone Core
- N-(2-hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide ():
Replaces the 4-oxo group with a 2-sulfanylidene moiety. The thione group increases planarity and may enhance tautomerism, influencing stability and intermolecular interactions .
Aromatic Ring Modifications
- N-(4-Ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (): Substitutes bromophenyl with ethoxyphenyl. Tautomeric equilibria (1:1 ratio of imino and amino forms) suggest dynamic structural flexibility .
N-(4-Fluorophenyl)-2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}acetamide ():
Fluorine’s electronegativity increases metabolic stability compared to bromine, though it may reduce lipophilicity .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated using fragment-based methods.
Key Research Findings
- Tautomerism : The target compound’s hydrazinylidene group may exhibit tautomerism similar to ’s derivatives, affecting binding to biological targets .
- Electronic Effects : Fluorine () and bromine (target compound) substituents show divergent impacts on logP and bioactivity, with bromine favoring membrane penetration .
- Solubility : Ethoxy and hydroxyl groups () significantly enhance aqueous solubility compared to halogens .
Q & A
Q. What are the key synthetic pathways for preparing N-(4-bromophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide?
Methodological Answer: The compound is synthesized via multi-step reactions, including hydrazone formation and cyclization. A typical route involves:
- Step 1 : Condensation of furan-2-carbaldehyde with hydrazine to form the hydrazinylidene intermediate.
- Step 2 : Reaction of the intermediate with 4-oxo-1,3-thiazolidine-5-yl-acetic acid derivatives under reflux conditions in acetic anhydride, followed by bromophenyl substitution .
- Step 3 : Purification via crystallization (e.g., using propanol or ethyl acetate) to achieve >95% purity. Confirm regioselectivity using HPLC and mass spectrometry .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1735 cm⁻¹, NH stretches at ~3240 cm⁻¹, and C-S bonds at ~690 cm⁻¹) .
- NMR : H NMR resolves the (E)-configuration of hydrazinylidene and furan substituents (e.g., vinyl protons at δ 7.2–8.1 ppm). C NMR confirms the thiazolidinone carbonyl (~168–173 ppm) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the thiazolidinone core and hydrazone geometry .
Q. What preliminary biological assays are recommended to assess its bioactivity?
Methodological Answer:
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorometric assays.
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NOE correlations) in structural analysis be resolved?
Methodological Answer: Contradictions may arise from dynamic effects or tautomerism. Address via:
Q. What experimental design strategies optimize yield and purity during scale-up?
Methodological Answer:
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, solvent ratio). For example, a Central Composite Design (CCD) can model the effect of acetic anhydride volume and reflux time on yield .
- Flow Chemistry : Continuous-flow reactors improve reproducibility and reduce side reactions (e.g., via Omura-Sharma-Swern oxidation protocols) .
Q. What computational methods predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinases (e.g., EGFR). Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes.
- QSAR Modeling : Corrogate substituent effects (e.g., bromophenyl vs. fluorophenyl) on bioactivity using Hammett constants .
Q. How to address discrepancies in biological activity across cell lines?
Methodological Answer:
- Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify differentially expressed genes in responsive vs. non-responsive lines.
- Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
